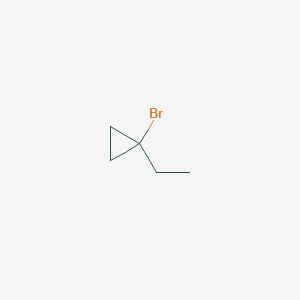
1-Bromo-1-ethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-ethylcyclopropane is an organic compound with the molecular formula C₅H₉Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by an ethyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-ethylcyclopropane can be synthesized through the bromination of 1-ethylcyclopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with handling it.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-ethylcyclopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-ethylcyclopropanol, 1-ethylcyclopropanenitrile, or 1-ethylcyclopropylamine.
Elimination Reactions: Formation of alkenes like 1-ethylcyclopropene.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
1-Bromo-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-ethylcyclopropane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The strained cyclopropane ring also contributes to its reactivity, making it prone to ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-ethylcyclopropane: Similar structure but with a chlorine atom instead of a bromine atom.
1-Ethylcyclopropane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-1-ethylcyclopropane is unique due to the combination of the bromine atom and the ethyl group on the cyclopropane ring. This combination imparts specific reactivity patterns that are distinct from other similar compounds. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl counterparts.
Properties
CAS No. |
80204-21-3 |
|---|---|
Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
1-bromo-1-ethylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-2-5(6)3-4-5/h2-4H2,1H3 |
InChI Key |
FULQUSRQAVYSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


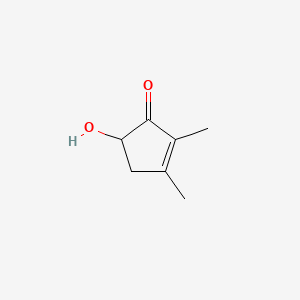
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)

![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
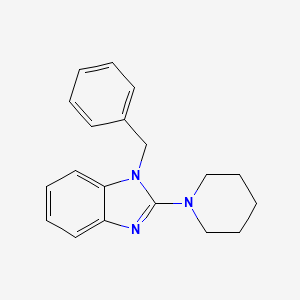

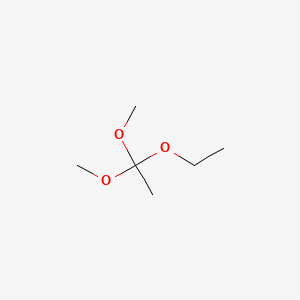
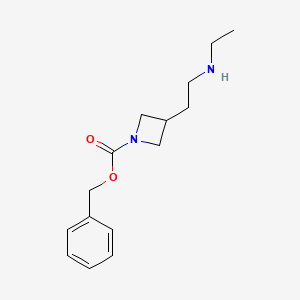
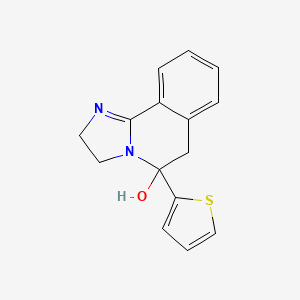
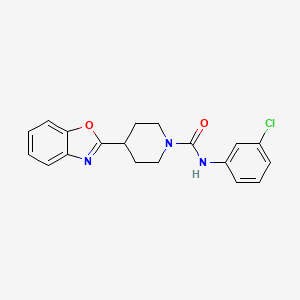

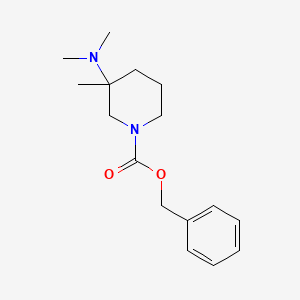
![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13946527.png)
![2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one](/img/structure/B13946532.png)
